Galmic
Description
Structure
2D Structure
Properties
Molecular Formula |
C51H60N10O11 |
|---|---|
Molecular Weight |
989.1 g/mol |
IUPAC Name |
methyl (2S)-6-amino-2-[[(4R,11R,18R)-11-(cyclohexylmethylcarbamoyl)-18-(9H-fluoren-9-ylcarbamoyl)-4,7,11,14,18,21-hexamethyl-2,9,16-trioxo-6,13,20-trioxa-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-4-carbonyl]amino]hexanoate |
InChI |
InChI=1S/C51H60N10O11/c1-26-36-41(64)61-51(6,45(68)55-38-32-21-13-11-19-30(32)31-20-12-14-22-33(31)38)48-58-37(28(3)72-48)40(63)60-50(5,44(67)54-34(42(65)69-7)23-15-16-24-52)47-57-35(27(2)71-47)39(62)59-49(4,46(56-36)70-26)43(66)53-25-29-17-9-8-10-18-29/h11-14,19-22,29,34,38H,8-10,15-18,23-25,52H2,1-7H3,(H,53,66)(H,54,67)(H,55,68)(H,59,62)(H,60,63)(H,61,64)/t34-,49-,50-,51-/m0/s1 |
InChI Key |
DOHGPSDHRIKTDB-KBAHWNQNSA-N |
Isomeric SMILES |
CC1=C2C(=O)N[C@@](C3=NC(=C(O3)C)C(=O)N[C@@](C4=NC(=C(O4)C)C(=O)N[C@@](C(=N2)O1)(C)C(=O)NCC5CCCCC5)(C)C(=O)N[C@@H](CCCCN)C(=O)OC)(C)C(=O)NC6C7=CC=CC=C7C8=CC=CC=C68 |
Canonical SMILES |
CC1=C2C(=O)NC(C3=NC(=C(O3)C)C(=O)NC(C4=NC(=C(O4)C)C(=O)NC(C(=N2)O1)(C)C(=O)NCC5CCCCC5)(C)C(=O)NC(CCCCN)C(=O)OC)(C)C(=O)NC6C7=CC=CC=C7C8=CC=CC=C68 |
Synonyms |
galmic |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Galmic
Combinatorial Library Approaches in Galmic Discovery
The discovery of this compound originated from the formulation, synthesis, and screening of a combinatorial library. pnas.orgnih.govnih.govpnas.orgacademicoo.com This library was designed based on the known pharmacophores of galanin and the structure of the tripeptidomimetic galnon (B1674412). pnas.orgnih.govnih.govpnas.orgacademicoo.com A triacid core molecule served as a platform for presenting structural diversity. pnas.orgpnas.org Building blocks, including cyclohexylmethylamine, 9-fluorenylamine, and εt-Boc-l-lysine methyl ester, were coupled to this core using reagents such as EDCI in DMF. pnas.org The resulting library mixtures were subjected to deprotection and then screened for their ability to displace 125I-galanin in a binding assay. pnas.org Deconvolution of the most active fractions, involving testing different fractions and identifying compounds by MS, led to the identification of this compound. pnas.org
Total Synthesis Strategies for this compound
The total synthesis of this compound involves the preparation of oxazole (B20620) precursors, their coupling to form a linear trimer, and a macrolactamization reaction. pnas.orgnih.govnih.govpnas.orgacademicoo.com
Precursor Synthesis: Oxazole Building Blocks
The synthesis of the oxazole building blocks, which are crucial precursors for this compound, involves several steps. A key transformation is the synthesis of oxazole monomers from dipeptides. nih.govresearchgate.net This process can involve reagents such as Dess-Martin periodinane followed by treatment with triethylamine, DMAP, triphenylphosphine, and iodine. nih.govresearchgate.net For example, the synthesis of Oxazole 8b was achieved with an 87% yield using a general procedure involving these reagents. nih.gov
Linear Trimer Formation
The oxazole building blocks are coupled to form a linear trimer. pnas.orgnih.govnih.govpnas.orgacademicoo.com This coupling step typically utilizes peptide coupling reagents. Reagents and conditions reported for the synthesis of the linear trimer include EDCI, HOBt, and DIEA in DMF, resulting in a 70% yield for one coupling step. pnas.orgresearchgate.net Another coupling step in the linear trimer synthesis, involving building block 8b, EDCI, HOBt, and DIEA in DMF, provided a 60% yield over two steps. pnas.orgresearchgate.net
Macrocyclization Reactions
The final step in the synthesis of this compound is the macrocyclization of the linear trimer to form the cyclic structure. pnas.orgnih.govnih.govpnas.orgacademicoo.com One method involves the formation of a pentafluorophenyl ester from the linear trimer using pentafluorophenol (B44920) and N,N-dicyclohexylcarbodiimide in EtOAc. pnas.org The macrolactamization reaction is then carried out by injecting the linear trimer dropwise into a solution of DMAP in toluene (B28343) at 95°C. pnas.orgresearchgate.net This method yielded the macrocycle as the only detectable product by TLC and provided this compound in a 72% yield after purification. pnas.orgresearchgate.net
Detailed synthesis conditions and yields for specific steps are summarized in the following table:
| Step | Reagents and Conditions | Reported Yield | Reference |
| Oxazole Monomer Synthesis (e.g., 8b) | Dess-Martin periodinane, DCM, then Et3N, DMAP, PPh3, I2 | 87% | nih.govresearchgate.net |
| Linear Trimer Formation (Step i) | EDCI, HOBt, DIEA, DMF | 70% | pnas.orgresearchgate.net |
| Linear Trimer Formation (Step iii) | 8b, EDCI, HOBt, DIEA, DMF | 60% (two steps) | pnas.orgresearchgate.net |
| Pentafluorophenyl Ester Formation | C6F5OH, N,N-dicyclohexylcarbodiimide, EtOAc (-20°C to RT) | Not specified | pnas.org |
| Macrocyclization | DMAP, toluene, 95°C | 72% | pnas.orgresearchgate.net |
Structure-Activity Relationship Studies (SAR) of this compound Analogues
Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a molecule affect its biological activity. gardp.orgwikipedia.orgcollaborativedrug.comresearchgate.net In the context of this compound, SAR studies have focused on the relationship between its structure and its activity at galanin receptors. core.ac.uk
Pharmacophore Elucidation and Mimicry
This compound was designed as a non-peptide mimic of galanin, specifically intended to display the presumed pharmacophores of galanin and galnon on a rigid molecular scaffold. nih.govresearchgate.netresearchgate.netpnas.org The scaffold, related to marine natural products, is structured to present three functional groups in close spatial proximity, resembling a protein surface. nih.govresearchgate.netresearchgate.netpnas.org Studies involving l-Ala-substituted galanin analogues have indicated that Trp-2, Asn-5, and Tyr-9, along with the N-terminal amino group, are critical for galanin receptor binding. nih.gov this compound's design aimed to mimic these key determinants. nih.gov
This compound has demonstrated micromolar affinity for GalR1 receptors, with a reported Ki of 34.2 μM, while showing virtually no affinity for GalR2 receptors. nih.govresearchgate.netresearchgate.netpnas.orgaatbio.com This suggests a degree of selectivity for the GalR1 subtype. The rigid nature of the scaffold in this compound is thought to ensure that the three side chains are presented on the same face of the structure, contributing to its interaction with the receptor. pnas.org
Data on this compound's binding affinity is presented below:
| Compound | Target Receptor | Binding Affinity (Ki) | Reference |
| This compound | GalR1 | 34.2 μM | nih.govresearchgate.netresearchgate.netpnas.orgaatbio.com |
| This compound | GalR2 | Virtually no affinity | nih.govresearchgate.netresearchgate.netpnas.org |
Scaffold Design and Modification for Galanin Receptor Agonism
The design of this compound as a galanin receptor agonist involved the use of a molecular scaffold. This scaffold is related to marine natural products and is designed to present functional groups in a spatial arrangement that mimics a protein surface. researchgate.net This approach was utilized to develop a non-peptidic compound that could effectively interact with galanin receptors. researchgate.net
Research findings indicate that this compound exhibits micromolar affinity for the GalR1 receptor subtype, with a reported Ki value of 34.2 microM. researchgate.net Notably, it shows virtually no affinity for GalR2 receptors, highlighting its selectivity for GalR1. researchgate.net This selective agonism makes this compound a valuable tool for differentiating the roles of GalR1 from other galanin receptor subtypes in various biological processes. researchgate.netut.ee
The pharmacological exploitation of galanin receptors has historically faced challenges due to a limited supply of effective compounds from broad chemical screenings. researchgate.net The development of compounds like this compound, based on rational design principles utilizing specific molecular scaffolds, represents a strategy to overcome these limitations and provide tools for studying galanin receptor function. researchgate.netresearchgate.net
Galanin Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki) |
| GalR1 | 34.2 µM |
| GalR2 | Virtually no affinity |
Data based on in vitro studies. researchgate.net
Receptor Pharmacology and Binding Dynamics of Galmic
Galanin Receptor Subtype Selectivity Profiles of Galmic
The effects of galanin are mediated by three distinct G protein-coupled receptor subtypes: GalR1, GalR2, and GalR3. nih.govtandfonline.com this compound was developed as a subtype-selective ligand to help elucidate the specific roles of these receptors.
This compound exhibits a clear and preferential affinity for the Galanin Receptor 1 (GalR1). nih.gov Competitive equilibrium binding experiments, using membranes prepared from human Bowes melanoma cells which endogenously express hGalR1, have determined that this compound displaces ¹²⁵I-labeled galanin with a dissociation constant (Kᵢ) of 34.2 μM. nih.gov This demonstrates that this compound binds to the GalR1 receptor at micromolar concentrations. nih.govnih.gov
A key characteristic of this compound is its pronounced selectivity for GalR1 over Galanin Receptor 2 (GalR2). nih.gov In binding assays using membranes from Chinese hamster ovary (CHO) cells stably expressing rat GalR2, this compound showed virtually no affinity. nih.gov No competitive displacement of ¹²⁵I-galanin was observed with this compound concentrations up to 100 μM, highlighting its selectivity. nih.gov This profile makes this compound a useful pharmacological tool for distinguishing GalR1-mediated effects from those involving GalR2.
The binding profile and interaction of this compound with the Galanin Receptor 3 (GalR3) are not extensively characterized in the scientific literature. While the galanin system is known to involve GalR1, GalR2, and GalR3, studies on this compound have primarily focused on its high selectivity for GalR1 and its lack of affinity for GalR2. nih.govnih.govmdpi.com
Agonist Activity and Efficacy at Galanin Receptors
This compound is classified as a non-peptide galanin receptor agonist. nih.govnih.govnih.gov Its efficacy has been demonstrated in vitro through its ability to mimic the physiological actions of endogenous galanin. For instance, in slices of the dentate gyrus, this compound application suppresses long-term potentiation (LTP), an effect that is similar to that produced by the administration of galanin(1–29). nih.gov The compound is considered a second-generation peptide ligand mimic that successfully exhibits galanin-agonist-like effects through its interaction with galanin receptors. nih.gov The activation of GalR1, the primary target of this compound, typically involves coupling to inhibitory G proteins (Gᵢ/Gₒ), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. nih.govpatsnap.com
Comparative Receptor Binding with Endogenous Galanin and Other Ligands (e.g., Galnon)
The binding affinity of this compound can be contextualized by comparing it to the endogenous ligand, galanin, and another synthetic non-peptide agonist, Galnon (B1674412). Endogenous galanin demonstrates high affinity for all three receptor subtypes (GalR1, GalR2, and GalR3). nih.gov
Compared to Galnon, this compound exhibits a different selectivity profile. While both are non-peptide agonists, this compound is more selective for GalR1. nih.gov However, this compound possesses a lower affinity for GalR1 (Kᵢ = 34.2 μM) compared to Galnon's affinity for the same receptor. nih.gov
| Ligand | GalR1 Kᵢ (μM) | GalR2 Kᵢ (μM) | Reference |
|---|---|---|---|
| This compound | 34.2 | >100 (No affinity) | nih.gov |
| Galnon | 11.7 | 34.1 | nih.gov |
Theoretical and Computational Ligand-Receptor Interaction Studies
The precise molecular interactions that govern the binding of this compound to GalR1 have not been fully elucidated through direct computational studies like molecular dynamics simulations in the available literature. openalex.orgrowan.edu The development of such models is often hampered by a lack of detailed structural information for galanin receptor-ligand complexes. tandfonline.comnih.gov
However, theoretical studies on galanin receptors provide a framework for understanding this selectivity. Computational modeling and binding free energy calculations on GalR1 have identified key residues that contribute to the selective binding of ligands. tandfonline.comnih.gov Specifically, residues Phe115 and His267 in GalR1 are indicated as playing a major role in the binding of selective ligands. tandfonline.comnih.gov It is plausible that the selective interaction of this compound with GalR1 is governed by its ability to form favorable interactions with these and other residues within the GalR1 binding pocket, which differ from the corresponding residues in GalR2 and GalR3. figshare.com These theoretical approaches are crucial for the rational design of new, more potent, and selective ligands for galanin receptor subtypes. tandfonline.comnih.gov
Ligand Binding Mode Investigations
Investigations into the ligand binding mode of this compound have primarily focused on its affinity and selectivity for the different subtypes of galanin receptors (GalR). This compound was developed from a small synthetic library, building upon the structure of an earlier tripeptidomimetic compound, galnon. nih.govnih.gov Its design features presumed pharmacophores—the essential molecular features for receptor interaction—displayed on a rigid molecular scaffold, a structure reminiscent of some marine natural products. nih.govresearchgate.net This rigidity is intended to position three key functional groups in a specific spatial arrangement to facilitate effective binding to the target receptor. nih.gov
Competitive equilibrium binding experiments have been crucial in characterizing this compound's receptor profile. These studies utilize membranes from cell lines engineered to express specific human galanin receptor subtypes. In these assays, this compound was found to displace the binding of radiolabeled galanin, revealing its interaction with the receptor.
The key findings from these binding studies are:
Selectivity for GalR1: this compound demonstrates a clear preference for the GalR1 subtype. nih.govresearchgate.net
Low Affinity for GalR2: It exhibits virtually no affinity for the GalR2 receptor subtype, with no significant competition observed at concentrations up to 100 μM. nih.gov
Binding Affinity (Ki): The affinity of this compound for the human GalR1 (hGalR1) was determined to be in the micromolar range. nih.govresearchgate.net
The binding affinity data for this compound at different galanin receptors is summarized in the table below.
| Compound | Receptor Subtype | Cell Line | Binding Affinity (Ki) |
| This compound | Human GalR1 | Bowes melanoma cells | 34.2 μM nih.gov |
| This compound | Rat GalR2 | Chinese hamster ovary cells | > 100 μM nih.gov |
These findings establish this compound as a selective, albeit low-affinity, non-peptide agonist for the GalR1 receptor. nih.gov The selectivity is a significant characteristic, as the different galanin receptor subtypes can trigger distinct physiological responses.
Molecular Modeling and Docking Simulations
While specific molecular docking and dynamics simulation studies exclusively focused on this compound are not extensively detailed in publicly available literature, the application of these computational techniques to the galanin receptor family provides significant insights into how selective ligands like this compound likely interact with their target. Molecular modeling and docking are powerful computational tools used to predict the preferred orientation of a ligand when bound to a receptor and to estimate the strength of the interaction. nih.govnih.gov
In the context of the galaninergic system, the lack of detailed crystal structures for galanin receptors has historically posed a challenge for structure-based drug design. tandfonline.com To overcome this, researchers have employed computational strategies such as homology modeling to create three-dimensional (3D) structures of the receptors. tandfonline.com These models serve as the foundation for docking simulations to investigate how various ligands bind and what determines their selectivity for subtypes like GalR1, GalR2, or GalR3. tandfonline.com
One such study focused on identifying the molecular determinants of ligand selectivity for GalR1 and GalR3. tandfonline.com Using homology models of the receptors, known ligands were docked into the predicted binding sites. Subsequently, molecular dynamics (MD) simulations were performed to analyze the stability of the ligand-receptor complexes and to calculate the binding free energy. tandfonline.com This approach helps to understand the dynamic nature of the interaction and pinpoint the key amino acid residues responsible for selective binding. tandfonline.com
The results of these computational analyses identified specific residues within the receptors that are critical for the selective binding of ligands. For the GalR1 receptor, the subtype targeted by this compound, the following residues were identified as playing a key role in the selective binding of ligands. tandfonline.com
| Receptor Subtype | Key Residues for Selective Ligand Binding |
| GalR1 | Phenylalanine 115 (Phe115) tandfonline.com |
| GalR1 | Histidine 267 (His267) tandfonline.com |
These findings suggest that the aromatic side chains of Phe115 and His267 within the GalR1 binding pocket are crucial for forming selective interactions. tandfonline.com Given this compound's established selectivity for GalR1, it is highly probable that its binding mode involves significant interactions with these specific residues. Docking simulations would predict that the chemical structure of this compound orients itself within the GalR1 binding site to maximize favorable contacts (e.g., hydrophobic or aromatic stacking interactions) with Phe115 and His267, an interaction pattern not as favorable in the GalR2 or GalR3 subtypes. These computational studies provide a rational basis for understanding the experimentally observed selectivity of compounds like this compound and guide the future design of more potent and selective galanin receptor modulators. tandfonline.com
Cellular and Molecular Mechanisms of Action
Modulation of Intracellular Signaling Pathways by Galmic
Activation of galanin receptors by agonists like this compound triggers a cascade of intracellular signaling events mediated by their coupling to G proteins. frontiersin.orgcas.cz
G-Protein Coupled Receptor Signaling
Galanin receptors, including GalR1, are GPCRs characterized by a structure that typically spans the cell membrane seven times. wikipedia.orgbiomolther.org Upon ligand binding, GPCRs undergo conformational changes that facilitate the interaction with and activation of intracellular heterotrimeric G proteins. mdpi.comwikipedia.orgbiomolther.orgmdpi.com The activated G protein dissociates into its α-subunit and βγ-dimer, both of which can then modulate downstream effector proteins. mdpi.combiomolther.org GalR1 receptors are primarily known to couple with Gi/o types of G proteins. frontiersin.org
Adenylyl Cyclase Modulation
A key downstream effect of activating GalR1 receptors, particularly through their coupling to Gi/o proteins, is the inhibition of adenylyl cyclase activity. frontiersin.orgsigmaaldrich.comcas.czebi.ac.ukyeastgenome.org Adenylyl cyclase is an enzyme responsible for catalyzing the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. mdpi.comnih.govebi.ac.ukyeastgenome.org The inhibition of adenylyl cyclase by this compound, via GalR1 activation, leads to a decrease in intracellular cAMP levels, thereby modulating downstream signaling pathways that are responsive to cAMP concentrations. frontiersin.orgsigmaaldrich.commdpi.comnih.govebi.ac.ukyeastgenome.orgnih.gov
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
Activation of galanin receptors, including GalR1, has been shown to stimulate the Mitogen-Activated Protein Kinase (MAPK) pathway. frontiersin.org Specifically, activation of GalR1 can lead to MAPK activation through a mechanism that is reported to be independent of Protein Kinase C (PKC) and potentially mediated by the βγ-subunit of Gi proteins. frontiersin.org The MAPK pathway is a critical signaling cascade involved in regulating diverse cellular activities such as proliferation, differentiation, and stress responses. thermofisher.comnih.govnih.govwikipedia.orgfrontiersin.org While this compound primarily targets GalR1, it is noted that activation of GalR2, another galanin receptor subtype, can also activate MAPK through a mechanism that is dependent on both PKC and Go proteins. frontiersin.org
Protein Kinase C (PKC) Dependent Mechanisms
Protein Kinase C (PKC) is a family of serine/threonine kinases involved in a wide array of cellular signaling processes, including those related to synaptic plasticity. nih.govfrontiersin.orgfrontiersin.orgimmunologyresearchjournal.comwikipedia.org While the primary mechanism of this compound action is through GalR1 coupling to Gi/o and subsequent adenylyl cyclase inhibition, PKC-dependent mechanisms have been implicated in the signaling of other galanin receptor subtypes, such as GalR2, particularly in the context of MAPK activation. frontiersin.org Conventional PKC isoforms are typically activated by diacylglycerol (DAG) and calcium, while novel isoforms are activated by DAG alone. wikipedia.org
Phosphoinositide-Dependent Protein Kinase 1 (PDK-1) Activity
Based on the currently available information from the consulted sources, a direct link between this compound and the modulation of Phosphoinositide-Dependent Protein Kinase 1 (PDK-1) activity has not been established. PDK-1 is recognized as a master kinase that plays a role in activating various AGC kinases, including some PKC isoforms and S6K, often downstream of the PI3K pathway. nih.govnih.govwikipedia.orgpromega.com However, the specific interaction or modulation of PDK-1 by this compound or GalR1 activation is not detailed in these sources.
Electrophysiological Effects and Synaptic Plasticity Modulation
This compound has demonstrated significant electrophysiological effects, particularly concerning synaptic plasticity in the hippocampus, a brain region critical for learning and memory. researchgate.netnih.govnih.govmdpi.commdpi.com Studies have shown that this compound, similar to the endogenous peptide galanin, suppresses long-term potentiation (LTP) in the dentate gyrus of mouse hippocampal slices. researchgate.netpnas.orgnih.govnih.govunifr.chsigmaaldrich.com LTP is a persistent strengthening of synapses based on recent patterns of activity, considered a key cellular mechanism underlying learning and memory. mdpi.commdpi.comnih.govnih.gov
Research findings indicate that administration of this compound at a concentration of 1 μM for 10-15 minutes before the induction of LTP significantly attenuated both the early and late phases of LTP compared to vehicle-treated slices. researchgate.net This effect was comparable to that observed with galanin(1-29). researchgate.net
Further electrophysiological analysis revealed that this compound (1 μM) did not significantly affect the fEPSP (field excitatory postsynaptic potential) response to single test stimuli at various intensities in the dentate gyrus. nih.gov However, this compound reduced the paired-pulse facilitation (PPF) ratio by approximately 15.4 ± 4%. nih.gov PPF is a form of short-term synaptic plasticity where a second postsynaptic potential is larger than the first when two closely spaced stimuli are delivered, and its modulation suggests a presynaptic component to this compound's action. nih.govmdpi.com While the first pulse fEPSP slope remained unaffected, the slope of the second pulse was significantly reduced by this compound superfusion. nih.gov
The following table summarizes some of the key findings on this compound's effects on synaptic plasticity:
| Compound | Concentration | Effect on LTP in Dentate Gyrus | Effect on fEPSP (Single Stimuli) | Effect on Paired-Pulse Facilitation (PPF) |
| This compound | 1 μM | Attenuates early and late phases researchgate.net | No significant effect nih.gov | Reduced PPF ratio by ~15.4% nih.gov |
| Galanin(1-29) | 1 μM | Attenuates LTP researchgate.net | No significant effect nih.gov | Reduced PPF ratio by ~18.3% nih.gov |
These electrophysiological data provide detailed insight into how this compound modulates synaptic function at a mechanistic level, primarily by suppressing LTP and affecting short-term plasticity, consistent with its role as a galanin receptor agonist in the hippocampus. researchgate.netnih.govnih.gov
Suppression of Long-Term Potentiation (LTP) in Dentate Gyrus
Studies have shown that this compound effectively suppresses long-term potentiation (LTP) in the dentate gyrus (DG) region of the hippocampus pnas.orgnih.govresearchgate.netsigmaaldrich.comnih.govresearchgate.net. This effect is similar to that observed with the endogenous neuropeptide galanin nih.gov.
Experimental data from mouse DG slices indicates that administration of this compound at a concentration of 1 µM for 10-15 minutes prior to LTP induction significantly attenuated both the early and late phases of LTP compared to vehicle-treated slices researchgate.netresearchgate.net. The suppression of field potentiation levels by this compound (1 µM) was reported to be approximately 94% ± 2% reduction, a result comparable to the 80% ± 1.5% reduction caused by galanin(1-29) (1 µM) nih.gov. The effect of this compound was statistically significant at various time points after LTP induction researchgate.netresearchgate.net.
The observed suppression of LTP in the dentate gyrus by this compound suggests a modulatory role of galanin receptors, particularly GalR1 due to this compound's selectivity, in hippocampal synaptic plasticity, which is critically involved in learning and memory processes uiowa.edunih.govfrontiersin.org.
| Compound | Concentration | Effect on DG LTP (Reduction) | Statistical Significance (vs Vehicle) | Source |
| This compound | 1 µM | ~94% ± 2% | Significant researchgate.netresearchgate.net | nih.govresearchgate.net |
| Galanin(1-29) | 1 µM | ~80% ± 1.5% | Not specified in comparison, but similar effect noted | nih.gov |
Note: Data extracted from research findings comparing effects on LTP induction in dentate gyrus slices.
Cross-talk with Other Neurotransmitter Systems
Galanin and its receptor agonists, including this compound, are known to interact and modulate the activity of several classical neurotransmitter systems, such as the serotonergic, noradrenergic, and dopaminergic pathways frontiersin.orgsigmaaldrich.compnas.orgdiva-portal.orgtandfonline.com. This cross-talk contributes to the diverse physiological effects mediated by the galaninergic system.
Interactions with Serotonergic Pathways
Galanin is frequently co-localized with serotonin (B10506) in neurons of the dorsal raphe nucleus (DRN), a major source of serotonergic innervation to various brain regions, including the hippocampus pnas.orgdiva-portal.orgtandfonline.comnih.govpnas.org. Through its action on GalR1, galanin can exert inhibitory effects on serotonergic neurons, leading to hyperpolarization and a reduction in serotonin release, particularly in the hippocampus nih.gov. This mechanism allows galanin to regulate serotonergic transmission nih.gov. Galanin receptors, including GalR1 and GalR2, are expressed within DRN neurons, enabling direct modulation of these cells pnas.org. Furthermore, evidence suggests the formation of heteroreceptor complexes between GalR1 and 5-HT1A receptors, particularly in limbic areas and the dorsal raphe, through which GalR1 can modulate 5-HT1A receptor function mdpi.comresearchgate.net. Conversely, selective activation of GalR2 has been reported to increase serotonin release usdbiology.com.
Modulatory Effects on Noradrenergic Systems
Galanin is also known to co-localize with noradrenaline in neurons of the locus coeruleus (LC) pnas.orgdiva-portal.orgtandfonline.compnas.orgbiorxiv.org. The LC is a significant source of noradrenergic input to brain areas like the hippocampus and prefrontal cortex, and noradrenergic neurons contribute substantially to the galanin content in these regions biorxiv.orgresearchgate.net. Galanin acts as an inhibitory neuromodulator within the noradrenergic system pnas.org. The interplay between the galaninergic and noradrenergic systems is implicated in modulating stress-associated behaviors researchgate.net. Studies have shown that GalR1 expression in the LC can be influenced by conditions like morphine withdrawal, and agonists targeting galanin receptors have demonstrated effects on withdrawal symptoms pnas.org.
Potential Linkages with Dopaminergic Systems
The galaninergic system also shows potential interactions with dopaminergic pathways pnas.orgfrontiersin.org. Galanin has been shown to modulate the activity of dopaminergic neurons located in the ventral tegmental area (VTA) diva-portal.orgpnas.org. Binding sites for galanin have been identified in brain regions receiving significant dopaminergic innervation, such as the nucleus accumbens and the VTA nih.gov. While this compound and a related agonist, galnon (B1674412), have been noted to interact with multiple receptors, including D2 dopamine (B1211576) receptors frontiersin.org, physiological and biochemical studies suggest that galanin can modulate mesocorticolimbic dopamine activity. This modulation may involve inhibiting dopamine synthesis or reducing levels of tyrosine hydroxylase, a key enzyme in dopamine synthesis, within the VTA nih.gov. Galanin may also play a role in inhibiting dopamine-mediated appetitive activation nih.gov. The VTA serves as a primary source of dopaminergic projections to numerous brain areas, including components of the limbic system like the hippocampus nih.gov.
Preclinical Pharmacological Applications and Neurobiological Research
Research on Neurological Function Modulation
The endogenous neuropeptide galanin and its associated receptors, particularly galanin receptor 1 (GALR1) and galanin receptor 2 (GALR2), are recognized for their significant roles in modulating neuronal excitability and controlling seizures in animal models wikipedia.orgwikipedia.org. Galmic, as a non-peptide galanin receptor agonist, has been investigated for its potential anticonvulsant properties.
Anticonvulsant Potency in Seizure Models
Studies have demonstrated that this compound exhibits anticonvulsant effects in various animal models of seizures nih.govfishersci.ie. Research utilizing a nonpeptide galanin receptor agonist, identified in studies as "galnon" and linked to this compound, showed efficacy in suppressing seizure activity bmrb.iogenscript.com.
In the pentylenetetrazol (PTZ)-induced seizure model, which is considered a model for generalized absence seizures, systemic administration of this agonist significantly reduced seizure severity and increased seizure latency in mice. For instance, administration of 2 mg/kg (i.p.) of the agonist lowered the maximal seizure score and increased the latency to the first seizure compared to control groups bmrb.io.
| Treatment Group | Maximal Seizure Score (Mean ± SEM) | Seizure Latency (Minutes) (Mean ± SEM) |
| Control | 4.5 | Not specified |
| Agonist (2 mg/kg i.p.) | 1.45 | Increased 3-fold (P < 0.01) |
Data derived from research on a nonpeptide galanin receptor agonist linked to this compound in PTZ-induced seizures bmrb.io.
Furthermore, intrahippocampal administration of this agonist demonstrated a dose-dependent anticonvulsant effect against perforant path stimulation-induced status epilepticus (SSSE) in rats, a model representing focal limbic seizures often resistant to conventional antiepileptic drugs bmrb.io. The effects were notably potent, significantly shortening SSSE duration and decreasing the time spent in seizures at the highest dose tested (5 nmol) bmrb.io.
| Treatment Group (Intrahippocampal) | SSSE Duration (Minutes) (Mean ± SEM) | Time in Seizures (Minutes) (Mean ± SEM) |
| Control | 760 ± 77 | Not specified |
| Agonist (5 nmol) | 28 ± 8 (P < 0.05 vs controls) | Not specified |
Data derived from research on a nonpeptide galanin receptor agonist linked to this compound in SSSE model bmrb.io.
The anticonvulsant effects observed in these models were shown to be mediated through galanin receptors, as pretreatment with the galanin receptor antagonist M35 abolished the protective effects of the agonist bmrb.io. This compound itself has been reported to block status epilepticus when administered intrahippocampally or intraperitoneally genscript.com. This compound has demonstrated micromolar affinity for GALR1 receptors, with virtually no affinity for GALR2 receptors genscript.com.
Influence on Neurogenesis and Neuronal Regeneration Studies
While the galanin receptor system has been implicated in processes related to neuron injury and regeneration ub.edu, specific research directly investigating the influence of this compound on neurogenesis or neuronal regeneration was not identified in the scope of the conducted searches.
Affective and Behavioral Neuroscience Research
Beyond its effects on seizure activity, this compound has been explored for its impact on affective states and various behaviors in preclinical models.
Antidepressant-like Effects in Behavioral Despair Models (e.g., Forced-Swim Test)
This compound has demonstrated antidepressant-like effects in animal studies nih.govfishersci.ie. Research utilizing the forced-swim test, a widely used behavioral despair model for screening potential antidepressant compounds sigmaaldrich.comnih.govchemicalbook.comnih.gov, has shown that this compound applied intraperitoneally exhibits antidepressant-like properties genscript.com.
In the forced-swim test, animals treated with this compound (15 mg/kg i.p.) showed a significant increase in activity compared to vehicle-treated animals, a finding consistent with an antidepressant-like profile genscript.com. The forced-swim test measures immobility time, with reduced immobility and increased active behaviors (swimming or climbing) typically indicating antidepressant-like effects sigmaaldrich.comnih.govchemicalbook.com.
Modulation of Pain Perception in Inflammatory Models
This compound has been reported to possess analgesic effects in animal studies nih.govfishersci.ie. Investigations into its influence on pain perception have utilized inflammatory pain models. This compound has been identified as a potent inhibitor of flinching behavior in the inflammatory pain model induced by formalin injection genscript.com. The formalin test is a common model used to assess responses to inflammatory pain wikidoc.org.
The galanin system is known to play a significant role in pain modulation. Galanin receptors, including GALR1 and GALR2, are involved in mediating pain signals.
Research on Locomotor Activity and Exploratory Behavior
Research has also examined the effects of this compound on locomotor activity and exploratory behavior, commonly assessed using tests like the open-field test. In studies investigating a nonpeptide galanin receptor agonist linked to this compound, animals treated with 15 mg/kg (i.p.) of this compound showed a significant reduction in locomotor activity in the open-field test compared to vehicle-treated animals genscript.com. This effect was observed without apparent signs of sedation genscript.com. Locomotor activity in the open field can be influenced by various factors, including exploratory drive and anxiety levels.
Interplay with Neuropeptide Systems
The chemical compound this compound has been investigated in preclinical studies for its interactions within neurobiological systems, particularly its interplay with neuropeptide signaling pathways. As a non-peptide agonist at galanin receptors, this compound's effects are mediated through its binding to these receptors, influencing downstream neuronal activity and behavior. wikipedia.orgiiab.me
Galanin-Galanin Receptor System Dynamics
This compound is characterized as a selective, non-peptide agonist targeting galanin receptors. wikipedia.orgiiab.me Pharmacological profiling indicates that this compound possesses micromolar affinity for the galanin receptor 1 (GalR1), with a reported Ki value of 34.2 μM, and shows virtually no affinity for the galanin receptor 2 (GalR2). researchgate.net While some reports suggest this compound acts as a high-affinity non-peptide agonist at the galanin receptor 3 (GalR3), specific quantitative affinity data for GalR3 were not consistently provided across sources, and other data indicate a broader affinity profile. researchgate.netmdpi.comfortunejournals.com
The galanin receptor subtypes, including GalR1 and GalR3, are G-protein coupled receptors that primarily couple to Gi/Go proteins. tandfonline.comdovepress.comresearchgate.netscispace.comnih.gov Activation of GalR1 and GalR3 typically leads to the inhibition of adenylyl cyclase activity, resulting in decreased production of cyclic AMP (cAMP) and reduced activity of protein kinase A (PKA). tandfonline.comdovepress.comresearchgate.netscispace.com This signaling pathway contributes to the inhibitory effects often associated with galanin receptor activation. wikipedia.orgsigmaaldrich.com
Preclinical investigations using animal models have explored the effects of this compound on behaviors relevant to neurological and psychiatric conditions, which are known to involve the galanin system. Studies have shown that systemically administered this compound exhibits antidepressant-like effects in the forced-swim test in rats and mice. researchgate.netpnas.org In addition to its impact on mood-related behaviors, this compound has also been shown to suppress long-term potentiation (LTP) in the dentate gyrus and block status epilepticus following either intrahippocampal or systemic administration. researchgate.net Furthermore, this compound administration reduced locomotor activity in an open-field test without inducing overt sedation, suggesting a specific modulation of behavior rather than general motor impairment. researchgate.net
The observed antidepressant-like effects of this compound align with research implicating GalR3 in mood and anxiety regulation. Studies using GalR3-deficient mice have indicated an anxiety-like phenotype, suggesting that activation of GalR3 may have anxiolytic effects. nih.govmdpi.com While the precise contribution of each galanin receptor subtype to this compound's observed effects requires further elucidation, these findings highlight the compound's interaction with the galanin system and its potential impact on neurobiological processes underlying mood and behavior.
Co-localization and Functional Interactions with Other Peptides
The galanin system engages in complex interactions with other neurotransmitter and neuropeptide systems through co-localization and functional modulation, providing potential mechanisms for the observed effects of galanin receptor ligands like this compound. Galanin is widely distributed throughout the central and peripheral nervous systems and frequently co-exists with classical neurotransmitters such as acetylcholine, serotonin (B10506) (5-hydroxytryptamine, 5-HT), and norepinephrine (B1679862) (noradrenaline). tandfonline.comwikipedia.orgmdpi.com Co-localization has been observed in key brain regions involved in mood and behavior, including the locus coeruleus (with noradrenaline) and the raphe nucleus (with serotonin). tandfonline.comwikipedia.orgmdpi.comomicsonline.org Beyond classical neurotransmitters, galanin also co-localizes with other neuropeptides, including neuropeptide Y (NPY) and substance P. wikipedia.org
These co-localizations facilitate functional interactions at the cellular and circuit levels. Galanin is known to predominantly exert inhibitory, hyperpolarizing effects on neurons, thereby inhibiting neurotransmitter release. wikipedia.org This inhibitory modulation extends to various systems, including those mediated by norepinephrine, serotonin, dopamine (B1211576), glutamate, and acetylcholine. wikipedia.orgmdpi.com
Furthermore, galanin receptors can form heteromeric complexes with other G protein-coupled receptors, leading to complex functional interactions. Evidence suggests the existence of GalR–5-HT1A heteromers, particularly in the ascending midbrain raphe 5-HT neuron systems, which may involve antagonistic receptor-receptor interactions. frontiersin.org Interactions between galanin receptors and NPY Y1 receptors have also been described, where galanin receptor activation can modulate NPYY1 receptor agonist binding and influence behaviors related to food intake, mood, and motivation. frontiersin.org
Advanced Analytical Methodologies for Galmic Research
Chromatographic Techniques for Compound Characterization and Purity Assessment
Chromatographic techniques play a vital role in separating and analyzing components within a mixture, allowing for the characterization and assessment of compound purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) was extensively used during the synthesis and characterization of Galmic. Combinatorial libraries, from which this compound was identified, were analyzed by HPLC-MS for initial characterization. nih.govresearchgate.net This technique allowed for the separation of the different compounds present in the libraries. Further fractionation of active mixtures was performed by HPLC under specific conditions. nih.govnih.gov
Experimental parameters for HPLC analysis in the context of this compound synthesis included the use of a Biobasic C4 column with a flow rate of 1.5 ml/min. nih.gov The separation was achieved using a gradient system involving acetonitrile (B52724) (MeCN) and water (H₂O), both containing 0.05% trifluoroacetic acid (TFA). nih.gov A typical gradient started at 20% MeCN in H₂O for 2 minutes, followed by a gradient to 50% MeCN in H₂O over 18 minutes, and then holding at 50% for another 20 minutes. nih.gov Detection of the compounds was performed at a wavelength of 213 nm. nih.gov HPLC was also utilized for purifying crude peptide products and for determining HPLC retention times, which were subsequently used to calculate logD values for related galanin analogues. nih.govgoogle.com
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
While Gas Chromatography-Mass Spectrometry (GC-MS) is recognized as a highly sensitive analytical method for quantification diva-portal.orgdiva-portal.org, the provided research findings on this compound primarily detail the use of HPLC-MS and other mass spectrometry techniques for its characterization and identification. Specific applications of GC-MS/MS for the analysis of this compound were not explicitly described in the examined literature.
Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis
Spectroscopic methods provide valuable information about the structure, composition, and quantity of a chemical compound by analyzing its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy was a key technique for confirming the structure of this compound and related macrocycles synthesized during the research process. researchgate.net 1H NMR spectra were recorded on instruments such as a Bruker DRX 600 spectrometer. nih.govpnas.orgpnas.org Chemical shifts were reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and spectra were referenced to the deuterated solvents used. nih.govpnas.orgpnas.org
Partial 1H NMR data for this compound (300 MHz, CDCl₃) includes characteristic peaks at δ 9.01 (s, NH), 8.94 (s, NH), 8.89 (s, NH), 7.97 (s broad, 3H), 7.65 (d, J = 7.5 Hz, 2H), and 7.55 (d, J = 7.5 Hz, 1H). nih.govresearchgate.net NMR studies were also performed on related synthetic intermediates, providing detailed spectral data to confirm their structures during the multi-step synthesis. pnas.orgpnas.org
An example of 1H NMR data for a related cyclic product (6) (CDCl₃) includes peaks at δ 8.99 (s, NH, 1H), 8.92 (s, NH, 1H), 8.88 (s, NH, 1H), 7.66 (d, J = 7.5 Hz, 2H), 7.58 (d, J = 7.5 Hz, 1H), 7.36 (m, 3H), 7.29–7.19 (m, 2H), 6.70 (d, J = 9 Hz, 1H), 6.59 (t, J = 6 Hz, 1H), 6.24 (d, J = 9 Hz, 1H), 3.76 (s, 3H), 3.15 (m, 1H), 2.98 (m, 1H), 2.75 (s, 3H), 2.68 (s, 3H), 2.66 (s, 3H), 2.19 (s, 3H), 2.10 (s, 3H), 2.03 (s, 3H), 1.70–1.40 (m, 7H), 1.22–1.08 (m, 2H), and 0.92–0.76 (m, 2H). pnas.org
| NMR Data Type | Frequency (MHz) | Solvent | Selected Chemical Shifts (δ, ppm) |
|---|---|---|---|
| ¹H NMR (this compound) | 300 | CDCl₃ | 9.01 (s, NH), 8.94 (s, NH), 8.89 (s, NH), 7.97 (s broad, 3H), 7.65 (d), 7.55 (d) nih.govresearchgate.net |
| ¹H NMR (Cyclic Product 6) | Not specified (likely high field) | CDCl₃ | 8.99 (s, NH), 8.92 (s, NH), 8.88 (s, NH), 7.66 (d), 7.58 (d), etc. pnas.org |
Mass Spectrometry (MS) Applications (e.g., MALDI-FTMS)
Mass spectrometry was crucial for the characterization and identification of this compound, particularly in the context of analyzing combinatorial libraries. HPLC-MS was used for the initial characterization of the libraries. nih.govresearchgate.net Experiments were performed using an IonSPec FTMS mass spectrometer operated in the electrospray ionization mode. nih.gov The mass range analyzed was typically from m/z 500 to 1,300. nih.gov
High-resolution MALDI-Fourier transform MS (FTMS) measurements were also performed on an IonSPec FTMS mass spectrometer using 2,5-dihydroxybenzoic acid as the matrix. nih.govpnas.orgpnas.org This technique provided highly accurate mass measurements, which were used to confirm the molecular weight of synthesized compounds. For the cyclic product 6, the expected [M+Na]⁺ was 1067.3340, and the observed value was 1067.3341. pnas.org For a dipeptide intermediate (17a), the expected [M+Na]⁺ was 542.2837, and the observed value was 542.2837. pnas.orgpnas.org MALDI mass spectrometry analysis was also used to confirm the calculated masses of galanin analogues. nih.gov
| Technique | Ionization Mode | Mass Analyzer | Matrix (if applicable) | Application | Selected Findings (m/z [M+Na]⁺) |
|---|---|---|---|---|---|
| HPLC-MS | Electrospray | FTMS | N/A | Initial library characterization, Fraction analysis nih.govresearchgate.net | Mass range 500-1300 nih.gov |
| MALDI-FTMS | MALDI | FTMS | 2,5-dihydroxybenzoic acid nih.govpnas.orgpnas.org | High-resolution mass measurement nih.govpnas.orgpnas.org | Cyclic product 6: Expected 1067.3340, Observed 1067.3341 pnas.org |
| MALDI-FTMS | MALDI | FTMS | 2,5-dihydroxybenzoic acid nih.govpnas.orgpnas.org | High-resolution mass measurement nih.govpnas.orgpnas.org | Dipeptide 17a: Expected 542.2837, Observed 542.2837 pnas.orgpnas.org |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying functional groups and characterizing the chemical bonds within a molecule. While FTIR spectroscopy is a standard analytical method in chemical research and is mentioned in the broader context of spectroscopic techniques tandfonline.com, the provided literature specifically focusing on the characterization of this compound does not include details of its analysis by FTIR.
Bioanalytical Methods for Ligand-Receptor Binding Assays
Bioanalytical methods for ligand-receptor binding assays are crucial for quantifying the interaction between a ligand (such as this compound) and its target receptor. These assays help determine key parameters like binding affinity (how strongly a ligand binds to a receptor) and selectivity (the preference of a ligand for one receptor subtype over others). For this compound, which targets galanin receptors, these assays have been vital in establishing its pharmacological profile.
Radioligand Binding Assays
Radioligand binding assays are considered a gold standard for measuring the affinity of ligand binding to a target receptor due to their robustness and sensitivity. giffordbioscience.com These assays typically involve incubating a receptor preparation (such as cell membranes or intact cells expressing the receptor) with a radiolabeled ligand. The binding of unlabeled test compounds, like this compound, is then assessed by their ability to compete with the radiolabeled ligand for binding sites on the receptor. giffordbioscience.comnih.gov
In studies characterizing this compound, competitive radioligand binding assays were employed to determine its affinity for human GalR1 (hGalR1) and rat GalR2 (rGalR2) receptors. nih.govpnas.org Using 0.2 nM porcine 125I-galanin as a tracer, the affinity of this compound was determined by its ability to displace the binding of this radioligand in cells expressing the respective receptors. nih.govpnas.org
Research findings indicated that this compound possesses micromolar affinity for GalR1 receptors, with a reported inhibition constant (Ki) value of 34.2 μM in Bowes cells expressing hGalR1. nih.govpnas.orgresearchgate.netnih.govresearchgate.net In contrast, this compound showed virtually no affinity for GalR2 receptors, with no significant competition observed at concentrations up to 100 μM in Chinese hamster ovary (CHO) cells stably expressing rGalR2. nih.govpnas.orgresearchgate.netnih.govresearchgate.net This demonstrates a notable selectivity of this compound for the GalR1 subtype over GalR2. nih.govpnas.org
The radioligand binding assay protocol typically involves incubating the receptor-expressing cells or membranes with the radioligand and varying concentrations of the competing unlabeled ligand (this compound) in a suitable binding buffer. pnas.org After incubation to reach equilibrium, the receptor-bound radioligand is separated from the free ligand, and the radioactivity of the bound fraction is measured. giffordbioscience.com The data are then analyzed to determine the IC50 (concentration of the unlabeled ligand that inhibits 50% of the specific radioligand binding), which can be converted to the Ki value using the Cheng-Prusoff equation. giffordbioscience.comnih.gov
| Receptor Subtype | Cell Line Used | Radioligand | This compound Ki (μM) |
| hGalR1 | Bowes cells | 125I-galanin | 34.2 |
| rGalR2 | CHO-GalR2 cells | 125I-galanin | >100 |
Note: This table summarizes key binding affinity data for this compound as reported in the literature.
These detailed research findings from radioligand binding assays were critical in classifying this compound as a nonpeptide galanin receptor agonist with preferential affinity for the GalR1 subtype. nih.govresearchgate.netnih.gov
Functional Assays for Receptor Activation
While radioligand binding assays provide information about ligand-receptor interaction at the binding site, functional assays are necessary to determine whether a ligand activates the receptor and to measure the magnitude and nature of that activation. celtarys.com Galanin receptors are GPCRs, and their activation typically leads to the modulation of intracellular signaling pathways, such as changes in adenylate cyclase activity, intracellular calcium levels, or activation of mitogen-activated protein kinases (MAPKs). nih.govfrontiersin.orgcas.cz
Functional assays for galanin receptors can involve monitoring these downstream signaling events. For instance, GalR1 and GalR3 are primarily coupled to Gi/o proteins, which inhibit adenylate cyclase and decrease intracellular cAMP levels upon activation. nih.govfrontiersin.orgcas.cz GalR2, on the other hand, is coupled to Gq/11 proteins, leading to the activation of phospholipase C, hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), and release of intracellular calcium. nih.govfrontiersin.orgcas.cz GalR2 can also activate MAPK pathways, sometimes via Go proteins. nih.govcas.cz
Therefore, functional assays for galanin receptor activation can include:
cAMP accumulation assays: Measuring the decrease in cAMP levels for Gi/o-coupled receptors like GalR1 and GalR3, often by inhibiting phosphodiesterases to maximize the assay window. nih.gov
Intracellular calcium mobilization assays: Monitoring the increase in intracellular calcium levels for Gq/11-coupled receptors like GalR2, typically using calcium-sensitive fluorescent dyes and a fluorometric imaging plate reader (FLIPR). nih.govgoogle.com
MAPK activation assays: Detecting the phosphorylation of MAPKs (e.g., ERK1/2) as an indicator of receptor activation. nih.govfrontiersin.orgcas.cz
Reporter gene assays: Utilizing cell lines engineered to express a reporter gene under the control of a promoter responsive to receptor-mediated signaling pathways.
While specific detailed functional assay data for this compound in terms of EC50 values for canonical signaling pathways (like cAMP or calcium) were not as prominently detailed in the immediate search results as binding data, the functional effects of this compound acting as an agonist have been demonstrated in various in vitro and in vivo studies. nih.govpnas.orgresearchgate.netnih.govresearchgate.net For example, this compound, similar to galanin, has been shown to suppress long-term potentiation (LTP) in the dentate gyrus, an in vitro functional measure related to synaptic plasticity that is modulated by galanin receptors. nih.govpnas.orgresearchgate.netnih.govresearchgate.net This functional outcome provides evidence of this compound's ability to activate galanin receptors in a biologically relevant context. The observation that this compound mimics the effects of galanin in attenuating LTP further supports its classification as a galanin receptor agonist. nih.govpnas.org
Advanced functional assays, including those measuring impedance changes in real-time upon receptor activation, offer high-throughput capabilities for screening compounds and can detect a wider range of ligand effects, including those of allosteric modulators. nih.gov These methods are valuable for comprehensively characterizing the functional profile of compounds like this compound.
Future Directions and Emerging Research Avenues
Development of Subtype-Selective Galmic Derivatives
One significant future direction involves the rational design and synthesis of this compound derivatives with enhanced selectivity for specific galanin receptor subtypes (GalR1, GalR2, and GalR3) frontiersin.orgdiva-portal.org. The three galanin receptor subtypes are G protein-coupled receptors (GPCRs) that exhibit distinct distributions and mediate diverse physiological effects wikipedia.orgnih.gov. While this compound shows higher affinity for GalR1 compared to GalR2, it still exhibits interactions with other receptors, such as D2 dopamine (B1211576), ghrelin, and melanocortin receptors researchgate.netresearchgate.netfrontiersin.org.
Developing subtype-selective ligands is crucial for dissecting the specific roles of each galanin receptor in various physiological and pathological processes. For instance, research suggests that activating GalR1 and GalR3 may be associated with depression-like behavior, while stimulating GalR2 could lead to antidepressant-like effects dovepress.commdpi.com. The lack of highly selective ligands has historically hampered the complete understanding of the individual contributions of each receptor subtype nih.govdiva-portal.org. Future research will focus on structural modifications of the this compound scaffold to improve affinity and achieve selectivity for a particular receptor subtype, potentially leading to compounds with more targeted therapeutic profiles and reduced off-target effects.
Exploration of Allosteric Modulation of Galanin Receptors by Related Compounds
Beyond direct agonism, another avenue of research involves exploring the potential for this compound or related compounds to act as allosteric modulators of galanin receptors frontiersin.orgpnas.org. Allosteric modulators bind to a site on the receptor distinct from the orthosteric binding site (where galanin or a direct agonist like this compound binds) and can positively or negatively influence the receptor's response to the endogenous ligand.
Positive allosteric modulators (PAMs), for example, can enhance the effect of galanin when it is present, potentially offering a more subtle and physiologically regulated way to modulate galanin receptor activity compared to full agonists. The discovery of compounds like CYM2503 as a GalR2 PAM demonstrates the feasibility and potential therapeutic value of this approach diva-portal.orgnih.govpnas.org. Future studies could investigate if modifications to the this compound structure or the design of novel compounds based on the this compound scaffold could yield allosteric modulators for any of the galanin receptor subtypes. This could provide a new class of tools for both basic research and potential therapeutic development.
Integration with Systems Biology Approaches for Pathway Mapping
Understanding the full impact of this compound requires moving beyond the study of individual receptor interactions to explore its effects within the complex network of biological pathways. Integrating research on this compound with systems biology approaches is a critical future direction nih.govfrontiersin.org. Systems biology aims to understand the dynamic interactions between the components of biological systems, such as genes, proteins, and metabolites, to elucidate pathway function in health and disease nih.gov.
By applying systems biology techniques, researchers can map the downstream signaling cascades activated by this compound binding to galanin receptors and investigate how these pathways interact with other cellular networks. This can involve analyzing changes in gene expression, protein phosphorylation, or metabolic profiles in response to this compound treatment. Such studies can help to identify the key nodes and interactions influenced by this compound, providing a more comprehensive understanding of its mechanisms of action and potential therapeutic effects. This integrated approach can reveal previously unappreciated pathway perturbations and identify potential off-target effects or compensatory mechanisms.
Computational and Artificial Intelligence Models for this compound Research
Predicting Compound-Target Interactions
Computational models, particularly those employing machine learning and AI, can be used to predict the interaction profiles of this compound and its potential derivatives with a wide range of biological targets, including but not limited to galanin receptors simonsfoundation.orgplos.orgnih.govmdpi.comnih.govplos.org. By analyzing the chemical structure of this compound and the characteristics of known ligands and receptors, these models can predict potential binding affinities and selectivities. This can help prioritize the synthesis and testing of novel this compound derivatives with improved target profiles, including enhanced selectivity for specific galanin receptor subtypes or reduced interaction with off-targets. These models can leverage large datasets of known compound-target interactions to identify patterns and make predictions for novel compounds plos.orgnih.gov.
Q & A
Q. What experimental models are most appropriate for evaluating Galmic's anticonvulsant effects in vivo?
this compound's anticonvulsant activity is typically assessed using acute seizure models such as the 6-Hz corneal stimulation mouse model and the Frings audiogenic seizure-susceptible mouse model. These models allow researchers to measure parameters like seizure latency, severity, and ED50 values (e.g., Gal-B2 shows an ED50 of 0.8 mg/kg in the 6-Hz model) . Methodological considerations include intraperitoneal (i.p.) administration routes and dose-response curves to establish therapeutic windows.
Q. How does this compound differentiate between GalR1 and GalR2 receptor subtypes in binding assays?
this compound exhibits micromolar affinity for GalR1 (Ki = 34.2 µM) but negligible binding to GalR2, as demonstrated via radioligand displacement assays using hippocampal membrane preparations . To confirm receptor specificity, researchers should pair binding studies with functional assays (e.g., cAMP modulation) and use GalR1/GalR2 knockout models to isolate subtype contributions .
Q. What behavioral tests validate this compound's antidepressant-like effects?
The forced-swim test (FST) is a primary model, where this compound reduces immobility time, indicating antidepressant efficacy. Researchers must control for confounding factors like locomotor activity (via open-field tests) and employ blinded scoring protocols to minimize bias .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported receptor subtype selectivity across studies?
Discrepancies in receptor selectivity may arise from off-target GPCR interactions or assay-specific conditions (e.g., membrane preparation methods). To address this:
Q. What strategies optimize this compound’s pharmacokinetics for in vivo neurobehavioral studies?
Key approaches include:
- Lipidization and cationization : Enhances blood-brain barrier (BBB) penetration, as seen in Gal-B2 derivatives, increasing serum half-life from 7 minutes to 9.4 hours .
- Dose timing : Administer this compound 30–60 minutes pre-test to align with peak CNS bioavailability .
- Metabolic stability assays : Use liver microsomes or serum stability tests to refine dosing regimens .
Q. What methodological limitations arise when interpreting this compound’s effects on synaptic plasticity?
this compound suppresses long-term potentiation (LTP) in the dentate gyrus, but this effect may conflate pre- and postsynaptic actions. Mitigation strategies:
- Pair electrophysiology with selective receptor knockdown (e.g., siRNA for GalR1).
- Use paired-pulse facilitation to isolate presynaptic mechanisms .
Key Methodological Recommendations
- Receptor specificity : Always validate this compound’s effects with GalR1-selective antagonists or genetic models.
- BBB penetration : Prioritize lipidized analogues for CNS studies .
- Data reproducibility : Report detailed dosing protocols and animal strains to enable cross-study comparisons .
For further guidance on experimental design, consult structured reporting frameworks (e.g., ARRIVE guidelines) and replicate methods from seminal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
